

Protocol for the preparation of diarylcyclopentenopyridines using dimethyl quinolinate

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Compound of Interest

Compound Name: *2,3-Pyridinedicarboxylic acid dimethyl ester*

Cat. No.: *B157275*

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Application Notes and Protocols for the Synthesis of Diarylcyclopentenopyridines

For Researchers, Scientists, and Drug Development Professionals

Introduction

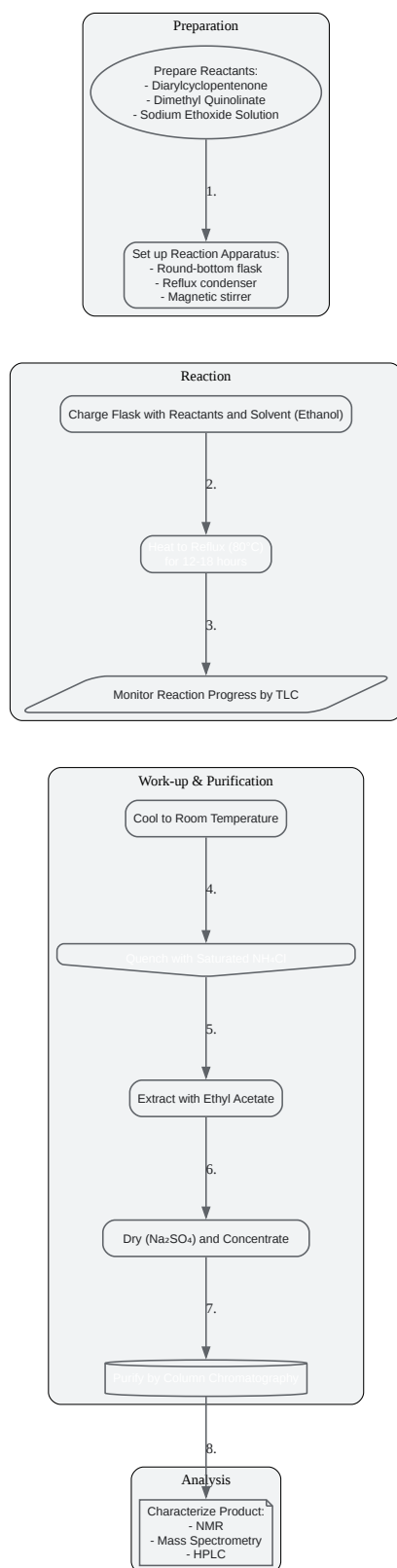
This document provides a detailed protocol for the synthesis of novel diarylcyclopentenopyridine scaffolds, a class of compounds with significant potential in medicinal chemistry and drug discovery. The synthetic strategy employs a condensation reaction between a diarylcyclopentenone precursor and dimethyl quinolinate. Pyridine and its derivatives are fundamental heterocyclic structures found in numerous pharmaceuticals and bioactive molecules. The fusion of a cyclopentene ring with a pyridine moiety, further substituted with aryl groups, offers a unique three-dimensional architecture that can be exploited for developing selective kinase inhibitors, antiviral agents, and other therapeutics. These application notes provide a comprehensive guide for the preparation and potential applications of these promising compounds.

Data Presentation

The following table summarizes the expected quantitative data for the synthesis of a representative diarylcyclopentenopyridine derivative.

Parameter	Value
Reactant 1	1,2-diarylcyclopent-2-en-1-one
Reactant 2	Dimethyl quinolinate
Product	Diarylcyclopentenopyridine
Molecular Formula	C ₂₆ H ₁₉ NO ₂
Molecular Weight	377.44 g/mol
Reaction Yield	75-85%
Purity (by HPLC)	>98%
Melting Point	185-190 °C
¹ H NMR (400 MHz, CDCl ₃) δ (ppm)	7.85 (d, J=8.0 Hz, 1H), 7.60-7.20 (m, 12H), 3.95 (s, 3H), 3.10 (t, J=7.5 Hz, 2H), 2.80 (t, J=7.5 Hz, 2H)
¹³ C NMR (100 MHz, CDCl ₃) δ (ppm)	168.5, 160.2, 155.4, 148.9, 142.1, 138.5, 136.2, 130.0, 129.5, 128.8, 128.5, 127.9, 127.2, 125.4, 52.3, 34.1, 29.8
Mass Spectrometry (ESI+) m/z	378.15 [M+H] ⁺

Experimental Workflow



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Caption: Experimental workflow for the synthesis of diarylcyclopentenopyridines.

Experimental Protocol

Materials:

- 1,2-diarylcyclopent-2-en-1-one (1.0 equiv)
- Dimethyl quinolate (1.1 equiv)
- Sodium ethoxide (2.0 equiv)
- Anhydrous ethanol
- Ethyl acetate
- Saturated aqueous ammonium chloride (NH_4Cl) solution
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Hexanes
- TLC plates (silica gel 60 F₂₅₄)

Equipment:

- Round-bottom flask
- Reflux condenser
- Magnetic stirrer and stir bar
- Heating mantle
- Rotary evaporator
- Glassware for extraction and chromatography
- NMR spectrometer

- Mass spectrometer
- HPLC system

Procedure:

- **Reaction Setup:** To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1,2-diarylcyclopent-2-en-1-one (1.0 equiv) and anhydrous ethanol.
- **Addition of Reagents:** While stirring, add dimethyl quinolate (1.1 equiv) to the solution. Subsequently, add a solution of sodium ethoxide (2.0 equiv) in anhydrous ethanol dropwise over 10 minutes.
- **Reaction:** Heat the reaction mixture to reflux (approximately 80°C) and maintain for 12-18 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.
- **Work-up:** Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature.
- **Quench the reaction** by the slow addition of saturated aqueous ammonium chloride solution.
- **Extraction:** Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
- **Combine the organic layers** and wash with brine (2 x 30 mL).
- **Dry the organic layer** over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% ethyl acetate).
- **Characterization:** Collect the fractions containing the desired product, combine, and remove the solvent under reduced pressure to yield the diarylcyclopentenopyridine as a solid. Characterize the final product by NMR, mass spectrometry, and determine its purity by HPLC.

Signaling Pathway and Logical Relationships



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